1-Thiophen-3-yl-1,3-diazinane-2,4-dione
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Overview
Description
1-Thiophen-3-yl-1,3-diazinane-2,4-dione is an organic compound belonging to the class of heterocyclic compounds. It features a thiophene ring fused with a diazinane-2,4-dione moiety. This compound is notable for its unique structure, which imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiophen-3-yl-1,3-diazinane-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of thiophene derivatives with appropriate diazinane precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. Purification steps, including crystallization and chromatography, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Thiophen-3-yl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced using reagents like halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-Thiophen-3-yl-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-Thiophen-3-yl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Diazinane: A related compound with a diazinane ring but without the thiophene moiety.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness: 1-Thiophen-3-yl-1,3-diazinane-2,4-dione is unique due to its combined thiophene and diazinane structure, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Biological Activity
1-Thiophen-3-yl-1,3-diazinane-2,4-dione is a heterocyclic compound notable for its unique structural features and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound consists of a thiophene ring fused with a diazinane structure, which includes two nitrogen atoms in a six-membered ring and two carbonyl groups. This configuration enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in medicinal chemistry.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to various biological effects. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes that disrupt metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially influencing signal transduction mechanisms.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains.
- Anticancer Properties : The compound has been investigated for its potential to inhibit tumor cell growth in vitro.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Inhibits proliferation of specific cancer cell lines | |
Enzyme Inhibition | Modulates activity of key metabolic enzymes |
Case Studies
Several studies have explored the biological effects of this compound:
- Antibacterial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity at low micromolar concentrations. The minimum inhibitory concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : In vitro studies indicated that this compound could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Structural Analogues and Comparative Analysis
The unique structure of this compound allows for comparisons with structurally similar compounds. Here are some notable analogues:
Compound Name | Structure | Notable Features |
---|---|---|
6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione | Structure | Contains chlorophenyl group; similar reactivity patterns |
6-(2-Bromophenyl)-1,3-diazinane-2,4-dione | Structure | Bromine substitution affects reactivity |
6-(2-Fluorophenyl)-1,3-diazinane-2,4-dione | Structure | Fluorine introduces unique electronic properties |
The incorporation of the thiophene ring within the diazinane framework enhances the compound's selectivity and reactivity in biological interactions compared to its analogs.
Properties
IUPAC Name |
1-thiophen-3-yl-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-7-1-3-10(8(12)9-7)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNVRUDWWGZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.